molecular formula C14H8N2O2S B8476070 5-(4-Isocyanatophenoxy)-1,2-benzothiazole CAS No. 89721-68-6

5-(4-Isocyanatophenoxy)-1,2-benzothiazole

Cat. No. B8476070
M. Wt: 268.29 g/mol
InChI Key: SFVLZCGIDWXXEG-UHFFFAOYSA-N
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Patent
US04589910

Procedure details

5 parts of gaseous dimethylamine were passed into a solution of 26.8 parts of 5-(4'-isocyanatophenoxy)-benzisothiazole in 300 parts of diethyl ether, the reaction mixture was stirred for 12 hours at from 20 to 30° C., and the resulting precipitate was isolated. 27.6 parts (88% of theory) of 5-(4'-dimethylaminocarbonylaminophenoxy)-benzisothiazole of melting point 156° C. were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
26.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[N:4]([C:7]1[CH:22]=[CH:21][C:10]([O:11][C:12]2[CH:13]=[CH:14][C:15]3[S:19][N:18]=[CH:17][C:16]=3[CH:20]=2)=[CH:9][CH:8]=1)=[C:5]=[O:6]>C(OCC)C>[CH3:1][N:2]([CH3:3])[C:5]([NH:4][C:7]1[CH:22]=[CH:21][C:10]([O:11][C:12]2[CH:13]=[CH:14][C:15]3[S:19][N:18]=[CH:17][C:16]=3[CH:20]=2)=[CH:9][CH:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
26.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1=CC=C(OC=2C=CC3=C(C=NS3)C2)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 12 hours at from 20 to 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C(=O)NC1=CC=C(OC=2C=CC3=C(C=NS3)C2)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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